N-(3,4-dimethoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
This compound features a piperidine core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl group. Its structural complexity combines heterocyclic diversity (oxadiazole, thiophene) with pharmacophoric elements (piperidine, acetamide), suggesting applications in medicinal chemistry, particularly targeting enzymes or receptors influenced by aromatic and heterocyclic interactions .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-27-16-6-5-15(12-17(16)28-2)22-19(26)13-25-9-7-14(8-10-25)21-23-20(24-29-21)18-4-3-11-30-18/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIRNNAPKMCSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the preparation of muscle relaxants
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its structural similarity to other compounds used in the synthesis of muscle relaxants. .
Pharmacokinetics
It’s worth noting that similar compounds are soluble in methanol but insoluble in water, which could impact their bioavailability.
Result of Action
Given its potential use in the synthesis of muscle relaxants, it may have effects on muscle relaxation.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Dimethoxyphenyl group : Enhances lipophilicity and may facilitate receptor binding.
- Piperidine moiety : Known for its role in various pharmacological activities.
- Oxadiazole ring : Associated with diverse biological effects, including antimicrobial and anticancer properties.
The mechanism by which this compound exerts its effects is multifaceted. It is believed to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signal transduction pathways, affecting cellular proliferation and apoptosis.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and neuronal activity.
- Covalent Bond Formation : The presence of reactive groups may allow the compound to form covalent bonds with target proteins, leading to prolonged effects.
Biological Activities
Research has identified several biological activities associated with this compound:
Anticancer Activity
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | Induction of apoptosis |
| MCF7 (Breast) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics (ADME) is crucial for evaluating the therapeutic potential of the compound:
- Absorption : The lipophilic nature suggests good absorption through biological membranes.
- Distribution : Likely to distribute widely due to the presence of a dimethoxyphenyl group.
- Metabolism : The compound may undergo metabolic transformations primarily in the liver, with potential for active metabolites.
- Excretion : Predominantly renal excretion expected based on molecular weight and structure.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
-
Study on Anticancer Properties :
- Researchers synthesized a series of oxadiazole derivatives and tested their efficacy against different cancer cell lines. Compounds similar to this one showed enhanced apoptotic activity compared to controls.
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial effects of various piperidine derivatives against clinically relevant bacterial strains. Results indicated that modifications on the piperidine ring could significantly enhance antibacterial activity.
Comparison with Similar Compounds
(a) N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide ()
- Structural Differences : Replaces the 1,2,4-oxadiazole with a 1,3,4-thiadiazole ring and a benzylsulfanyl group.
- Biological Relevance: 1,3,4-Thiadiazoles are known for antihypertensive and anticonvulsant activities, whereas 1,2,4-oxadiazoles (in the target) are often associated with anti-inflammatory or kinase inhibition .
(b) 2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)-acetamide Derivatives ()
- Structural Differences : Piperidine is substituted with a hydroxyl group instead of an oxadiazole-thiophene system. The acetamide is linked to a thiazole ring rather than a dimethoxyphenyl group.
- Functional Impact : Hydroxyl groups improve solubility but may reduce membrane permeability. Thiazole moieties offer hydrogen-bonding sites, contrasting with the electron-rich dimethoxyphenyl group in the target compound.
- Synthesis : Prepared via LiH-mediated coupling in DMF, a method adaptable to the target compound’s synthesis .
Thiophene-Containing Acetamides
(a) 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
- Structural Differences : Uses a 1,2,4-triazole ring instead of 1,2,4-oxadiazole. The triazole’s sulfanyl group and 4-fluorophenyl substituent differ from the target’s oxadiazole and dimethoxyphenyl.
- The fluorophenyl group increases electronegativity but reduces steric bulk compared to dimethoxyphenyl .
(b) N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides ()
- Structural Differences : Incorporates a triazole-thioether linkage and acetohydrazide instead of acetamide.
- Biological Relevance : Demonstrated antimicrobial activity, suggesting thiophene’s role in enhancing bioavailability. The target compound’s oxadiazole may confer greater metabolic stability .
Oxadiazole-Containing Analogues
(a) 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole Derivatives ()
- Structural Differences : The oxadiazole is linked to a 4-chlorophenylsulfonyl-piperidine group, lacking the thiophene and dimethoxyphenyl motifs.
- The target compound’s thiophene may instead promote π-π stacking .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
